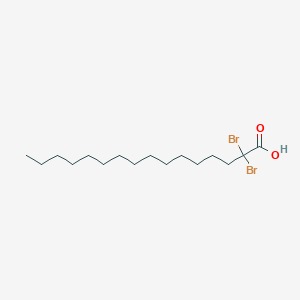
2,2-Dibromohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromohexadecanoic acid is an organic compound with the molecular formula C16H30Br2O2 It is a derivative of hexadecanoic acid, where two bromine atoms are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromohexadecanoic acid typically involves the bromination of hexadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form hexadecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can undergo oxidation to form dibromohexadecanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction Reactions: Performed in anhydrous conditions using strong reducing agents.
Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Reduction Reactions: Formation of hexadecanoic acid.
Oxidation Reactions: Formation of dibromohexadecanoic acid derivatives.
Scientific Research Applications
2,2-Dibromohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dibromohexadecanoic acid involves its interaction with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways and cellular processes, making it a potential candidate for antimicrobial and antifungal applications.
Comparison with Similar Compounds
2-Bromohexadecanoic acid: A mono-brominated derivative of hexadecanoic acid.
16-Bromohexadecanoic acid: A brominated derivative with the bromine atom at the 16th carbon position.
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness: 2,2-Dibromohexadecanoic acid is unique due to the presence of two bromine atoms at the second carbon position, which imparts distinct chemical and biological properties
Properties
CAS No. |
93095-67-1 |
|---|---|
Molecular Formula |
C16H30Br2O2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
2,2-dibromohexadecanoic acid |
InChI |
InChI=1S/C16H30Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20) |
InChI Key |
COQOWRUGCZTNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















